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rac Dobutamine-d4 Hydrochloride

Cat. No.: B12431793
M. Wt: 341.9 g/mol
InChI Key: BQKADKWNRWCIJL-DEHBLRELSA-N
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Description

Principles and Applications of Stable Isotope Labeling in Drug Discovery and Development Research

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes. metsol.com For instance, hydrogen (¹H) can be replaced with its heavier, stable isotope, deuterium (B1214612) (²H or D). simsonpharma.com This substitution is subtle yet significant; the increased mass of deuterium can alter the strength of chemical bonds, leading to what is known as the kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the breaking of a carbon-hydrogen bond, thereby enhancing the drug's stability and extending its presence in the body. researchgate.net

The applications of stable isotope labeling in drug discovery and development are extensive:

Metabolic Pathway Tracing: Labeled compounds allow researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision. simsonpharma.comnih.govmusechem.com This is crucial for understanding how a drug is processed and eliminated by the body.

Pharmacokinetic Studies: By using deuterated compounds, researchers can gain a clearer understanding of a drug's behavior in biological systems. simsonpharma.com This helps in determining the appropriate dosing and administration schedule.

Improving Drug Properties: Deuteration can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. nih.gov This can translate to safer and more effective medications. nih.gov

Analytical Standards: Deuterated compounds are invaluable as internal standards in mass spectrometry-based bioanalysis, ensuring accurate quantification of the parent drug and its metabolites. acs.org

Rationale for the Research Focus on rac-Dobutamine-d4 Hydrochloride as a Specialized Probe

rac-Dobutamine-d4 Hydrochloride is a deuterated form of Dobutamine (B195870), a synthetic catecholamine used for inotropic support in patients with cardiac decompensation. drugbank.comnih.gov The "rac" indicates that it is a racemic mixture, containing both of Dobutamine's stereoisomers. litfl.com The "-d4" signifies that four hydrogen atoms in the molecule have been replaced by deuterium.

The specific placement of deuterium atoms in rac-Dobutamine-d4 Hydrochloride makes it an ideal probe for several research applications:

Metabolic Stability Studies: Dobutamine is rapidly metabolized in the body, primarily through catechol-O-methylation and conjugation. nih.govnih.gov By introducing deuterium at specific sites susceptible to metabolic breakdown, researchers can investigate the impact on its metabolic rate and profile.

Mechanistic Investigations: As a selective β1-adrenergic receptor agonist, Dobutamine's pharmacological effects are well-characterized. drugbank.comnih.gov Using a deuterated analog allows for precise studies into its receptor interactions and downstream signaling pathways without the confounding variable of rapid metabolism.

Bioanalytical Assays: rac-Dobutamine-d4 Hydrochloride serves as an excellent internal standard for the quantification of Dobutamine in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to Dobutamine ensures it behaves similarly during sample preparation and analysis, while its different mass allows for clear differentiation.

Historical Context of Dobutamine and its Deuterated Derivatives in Mechanistic Pharmacology Research

Dobutamine was developed in the 1970s as a novel catecholamine designed to selectively increase cardiac contractility with minimal effects on heart rate and peripheral vascular resistance. nih.govahajournals.org Its development was a result of systematic modifications to the isoproterenol structure. nih.gov Dobutamine is a racemic mixture of two stereoisomers: the (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. litfl.com The combined effects of these isomers result in a potent inotropic agent. litfl.com

The use of deuterated derivatives in pharmacology is a more recent advancement. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. nih.gov This milestone highlighted the therapeutic potential of leveraging the kinetic isotope effect to improve drug performance. nih.gov

In the context of Dobutamine, the development of deuterated analogs like rac-Dobutamine-d4 Hydrochloride has been driven by the need for more precise research tools. These labeled compounds have enabled more detailed investigations into Dobutamine's complex pharmacology, including the distinct roles of its stereoisomers and its metabolic fate. While extensive clinical research on deuterated Dobutamine itself is not prominent, its use as a research tool has significantly contributed to the broader understanding of adrenergic pharmacology and drug metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClNO3 B12431793 rac Dobutamine-d4 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

341.9 g/mol

IUPAC Name

4-[1,1,2,2-tetradeuterio-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i10D2,11D2;

InChI Key

BQKADKWNRWCIJL-DEHBLRELSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])NC(C)CCC2=CC=C(C=C2)O.Cl

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Rac Dobutamine D4 Hydrochloride

Deuteration Methodologies and Site-Specific Labeling Approaches for Dobutamine (B195870) Synthesis

The introduction of deuterium (B1214612) into the dobutamine scaffold can be achieved through various methodologies, either by incorporating deuterated building blocks during synthesis or by direct hydrogen-deuterium (H/D) exchange on the final molecule or its precursors. The choice of method influences the site and extent of deuterium incorporation.

Modern deuteration techniques often prioritize efficiency, selectivity, and the use of readily available deuterium sources like heavy water (D₂O). One prominent method involves transition metal-catalyzed H/D exchange. For instance, palladium-on-carbon (Pd/C) catalysts can facilitate the exchange of hydrogen atoms with deuterium. A green chemistry approach utilizes a Pd/C-Al-D₂O system where deuterium gas (D₂) is generated in-situ from the reaction between aluminum powder and D₂O, avoiding the need for expensive and difficult-to-handle D₂ gas nih.gov. This method is effective for the deuteration of various organic compounds, including those with amine functionalities similar to dobutamine nih.gov.

Another advanced technique is photoredox catalysis, which enables direct H/D exchange at C(sp³)–H bonds using a photocatalyst, a thiol catalyst, and D₂O as the deuterium source nih.gov. This method is particularly effective for labeling positions alpha to amine groups, which is a relevant structural feature in dobutamine nih.gov. Such late-stage functionalization allows for the deuteration of complex molecules without requiring a complete re-synthesis from labeled starting materials nih.govprinceton.edu.

Acid-catalyzed isotopic exchange is also a viable strategy. Studies on dopamine (B1211576), a structural precursor to dobutamine, have shown that H/D exchange can be achieved by treatment with a strong deuterated acid, such as DCl in D₂O, leading to labeling on the aromatic ring researchgate.net. The specific placement of the four deuterium atoms in rac-Dobutamine-d4 would depend on the synthetic route chosen and which precursors are deuterated.

Table 1: Summary of Deuteration Methodologies

Methodology Deuterium Source Catalyst/Reagents Key Features
In-situ Catalytic H/D Exchange D₂O Pd/C, Aluminum Powder Environmentally benign; D₂ gas generated in-situ; suitable for compounds with amine groups. nih.gov
Photoredox Catalysis D₂O Iridium or Organic Photocatalyst, Thiol Catalyst Enables late-stage deuteration; selective for α-amino C(sp³)–H bonds. nih.gov

| Acid-Catalyzed Exchange | DCl in D₂O | Strong Deuterated Acid | Effective for aromatic ring deuteration on precursor molecules like dopamine. researchgate.net |

Precursor Chemistry and Stereoselective Synthesis Considerations for rac-Dobutamine-d4

The synthesis of racemic dobutamine typically involves the reductive amination of a ketone with a suitable amine. A common and efficient route reacts a dopamine-related compound with a substituted butanone under reducing conditions google.com. To produce rac-Dobutamine-d4, one of the key precursors must be appropriately deuterated.

The primary precursors for this synthesis are:

An amine component: This is typically a protected dopamine derivative such as homoveratrylamine (3,4-dimethoxyphenethylamine) or dopamine hydrochloride itself google.comgoogle.com.

A ketone component: The standard ketone is 4-(4-methoxyphenyl)butan-2-one google.com.

The synthesis proceeds by forming an intermediate imine between the amine and ketone, which is then reduced to the secondary amine of dobutamine. The reduction is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) google.com. If protected precursors are used, such as those with methoxy (B1213986) or benzyloxy groups on the phenolic rings, a final deprotection step is required. Demethylation can be carried out with strong acids like hydrobromic acid or concentrated hydrochloric acid google.comgoogle.com.

For the synthesis of rac-Dobutamine-d4, a deuterated version of either the amine or the ketone precursor would be used. For example, a deuterated dopamine analog could be synthesized and then coupled with the butanone derivative to place the deuterium label on the ethylamine (B1201723) portion of the final molecule.

Dobutamine possesses a chiral center in the 1-methylpropyl side chain and is clinically used as a racemic mixture litfl.comnih.gov. The standard synthetic routes, such as the reductive amination described, are generally not stereoselective and produce the racemic (±) product google.comfda.gov. The two stereoisomers of dobutamine have distinct pharmacological profiles: the (+)-isomer is a potent β1 agonist and α1 antagonist, whereas the (−)-isomer is primarily an α1 agonist litfl.com. While methods for stereoselective synthesis could be employed to isolate specific isomers, the target compound "rac-Dobutamine-d4 Hydrochloride" is, by definition, a mixture of enantiomers.

Table 2: Key Precursors in Dobutamine Synthesis

Precursor Type Example Compound Role in Synthesis
Amine Dopamine Hydrochloride Provides the catecholamine ethylamine backbone. google.com
Amine (Protected) Homoveratrylamine A protected version of the amine precursor requiring final demethylation. google.comgoogle.com

| Ketone (Protected) | 4-(4-methoxyphenyl)butan-2-one | Reacts with the amine to form the N-alkyl side chain. google.com |

Post-Synthetic Modification and Derivatization Techniques for Enhanced Research Utility

Once rac-Dobutamine-d4 Hydrochloride is synthesized, it can be chemically modified to create derivatives for various research applications. The structure of dobutamine offers several reactive sites for derivatization, primarily the three phenolic hydroxyl (-OH) groups and the secondary amine (-NH-) group.

These functional groups can undergo a range of chemical transformations:

Acylation: The phenolic hydroxyls and the secondary amine can be acylated using acid chlorides or anhydrides to form esters and amides, respectively. This can be used to create prodrugs or to attach linker arms for conjugation to other molecules.

Alkylation: The phenolic groups can be alkylated to form ethers. This strategy is often used in precursor protection but can also be applied post-synthetically to modify the compound's properties.

Coupling Reactions: The secondary amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU) to form amide bonds acs.org. This is a versatile method for attaching a wide array of molecular fragments, such as fluorescent tags, biotin (B1667282) labels for affinity purification, or different pharmacophores for structure-activity relationship (SAR) studies.

These derivatization techniques allow for the transformation of rac-Dobutamine-d4 into specialized chemical probes. For example, attaching a fluorescent moiety would enable its use in cellular imaging studies, while conjugation to a carrier protein could be used to generate antibodies for immunoassay development.

Impurity Profiling and Purity Assessment Methodologies during Synthesis

Ensuring the chemical and isotopic purity of rac-Dobutamine-d4 Hydrochloride is critical. A robust analytical workflow is required to identify and quantify potential impurities that may arise during synthesis.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the chemical purity of dobutamine hydrochloride, often achieving purity levels of 98% or higher google.com.

Impurity Profiling: Impurities in dobutamine synthesis can originate from several sources:

Starting Materials: Unreacted precursors or impurities within them can carry through to the final product.

Side Reactions: The synthesis may produce byproducts. For example, if a demethylation step is required to remove protecting groups, incomplete reaction can lead to residual methoxy-dobutamine impurities google.com.

Degradation: Dobutamine is a catecholamine and is highly susceptible to oxidation, especially in neutral or alkaline solutions and when exposed to light or air fda.govprepchem.com. This oxidative degradation can produce colored byproducts, often resulting in a pink discoloration of the solution fda.gov. To minimize this, antioxidants like sodium sulfite (B76179) or sodium metabisulfite (B1197395) are often added during the workup and formulation google.comprepchem.com.

Structural and Isotopic Analysis: Beyond purity, the identity and isotopic labeling of the final compound must be confirmed.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the incorporation of four deuterium atoms (an increase of ~4 Da compared to the unlabeled compound) and helping to identify the mass of any impurities.

Table 3: Analytical Methodologies for Quality Control

Technique Purpose Information Obtained
HPLC Purity Assessment Quantifies the main compound and detects chemical impurities. google.com
Mass Spectrometry (MS) Structural & Isotopic Confirmation Confirms molecular weight (and thus deuterium incorporation) and identifies impurities by mass.

| NMR Spectroscopy | Structural & Isotopic Confirmation | Confirms chemical structure and verifies the location and percentage of deuterium labeling. |

Advanced Analytical Characterization and Bioanalytical Methodologies for Rac Dobutamine D4 Hydrochloride in Research

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Quantitative Bioanalysis in Preclinical Models

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the quantitative bioanalysis of dobutamine (B195870) in preclinical models, with rac-Dobutamine-d4 Hydrochloride serving as an ideal internal standard. researchgate.net These techniques offer high sensitivity and selectivity, which are critical for accurately measuring low concentrations of the drug in complex biological samples like plasma. nih.gov

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, dobutamine and its deuterated internal standard, rac-Dobutamine-d4, are separated from matrix components chromatographically before being ionized, usually by electrospray ionization (ESI). nih.govnih.gov The mass spectrometer then isolates the protonated molecules ([M+H]+) of both the analyte and the internal standard. For dobutamine, this corresponds to a specific mass-to-charge ratio (m/z), while rac-Dobutamine-d4 has a higher m/z due to the four deuterium (B1214612) atoms. lgcstandards.com

These selected precursor ions are then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, as the transition from precursor ion to product ion is unique for the target molecule. gcms.cz The use of a stable isotope-labeled internal standard like Dobutamine-d4 is preferred because it co-elutes with the unlabeled drug, experiencing similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis. researchgate.netnih.gov

A study detailing the quantification of dobutamine in newborn pig plasma utilized an HPLC-MS/MS method with a limit of quantification (LLOQ) of 1 ng/mL, demonstrating the sensitivity of this approach in a preclinical setting. nih.gov The linearity of such methods is typically excellent, often with a correlation coefficient (r²) greater than 0.99 over the desired concentration range. nih.govnih.gov

Table 1: Representative Mass Spectrometric Parameters for Dobutamine Analysis

Parameter Dobutamine rac-Dobutamine-d4
Ionization Mode ESI+ ESI+
Precursor Ion (m/z) 302.2 306.2
Product Ion(s) (m/z) 177.1, 107.1 177.1, 111.1
Cone Voltage (V) 25 25
Collision Energy (eV) 25 25

Note: Specific m/z values can vary slightly based on instrumentation and adduct formation. The values presented are illustrative.

Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Isotopic Abundance Determination and Metabolite Profiling

Chromatographic techniques coupled with mass spectrometry are crucial for determining the isotopic abundance of rac-Dobutamine-d4 and for profiling its metabolites. Liquid chromatography (LC) is the most common separation technique used for dobutamine and its metabolites due to their polarity and thermal instability, which makes them less suitable for Gas Chromatography (GC) without derivatization. uab.edu

Isotopic Abundance Determination: High-resolution mass spectrometry (HRMS) is particularly effective for assessing isotopic enrichment. rsc.orgrsc.org By analyzing the full scan mass spectrum, the relative intensities of the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) forms of dobutamine can be measured. rsc.org This allows for the calculation of the isotopic purity of the rac-Dobutamine-d4 standard, which is a critical parameter for ensuring the accuracy of quantitative studies. rsc.orgrsc.org For instance, an analysis might show that a batch of Dobutamine-d4 has an isotopic purity of 99.5%, with a minor presence of a d3 species at 0.5%. rsc.org

Metabolite Profiling: LC-MS/MS is also a powerful tool for identifying and characterizing the metabolites of dobutamine. youtube.com In preclinical studies, biological samples (e.g., plasma, urine, tissue homogenates) are analyzed to detect compounds related to the parent drug. nih.gov The process often starts with an untargeted or "profiling" experiment where the instrument scans for a wide range of masses. scripps.edu

Metabolites are typically formed through phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) reactions. The resulting mass shifts from the parent drug can be predicted and searched for in the data. For example, the major metabolite of dobutamine is 3-O-methyldobutamine. When a stable isotope-labeled drug like Dobutamine-d4 is used, its metabolites will also be deuterated. This creates a characteristic isotopic pattern in the mass spectrum, which helps to distinguish drug-related metabolites from endogenous compounds. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions, and the resulting fragmentation pattern is compared to that of the parent drug to aid in structural elucidation. youtube.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Applications for Structural Confirmation and Isotopic Purity Verification

While mass spectrometry excels at quantification and identification based on mass, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information and are vital for the definitive confirmation of the chemical structure and isotopic purity of rac-Dobutamine-d4 Hydrochloride.

Furthermore, ²H (deuterium) NMR can be performed to directly observe the deuterium nuclei, confirming their presence and location within the molecule. nih.gov A combination of ¹H and ²H NMR can provide a highly accurate measurement of isotopic abundance, complementing the data obtained from mass spectrometry. nih.gov This is particularly important for verifying that the deuterium labels are at the intended positions and for quantifying the percentage of isotopic enrichment. rsc.orgrsc.org

Infrared (IR) Spectroscopy: Infrared spectroscopy measures the vibrations of bonds within a molecule. It is used to confirm the presence of key functional groups. The IR spectrum of rac-Dobutamine-d4 Hydrochloride would show characteristic absorption bands for the O-H (hydroxyl), N-H (amine), and aromatic C-H and C=C bonds. A key difference in the spectrum of the deuterated compound compared to its unlabeled counterpart would be the presence of C-D (carbon-deuterium) stretching and bending vibrations. These C-D bands appear at lower frequencies (wavenumbers) than the corresponding C-H bands due to the heavier mass of deuterium. This shift provides clear evidence of successful deuteration.

Table 2: Spectroscopic Techniques for Structural and Purity Analysis

Technique Application for rac-Dobutamine-d4 Hydrochloride Key Information Provided
¹H NMR Structural Confirmation & Purity Absence of proton signals at deuterated positions.
²H NMR Isotopic Labeling Confirmation Direct detection of deuterium atoms at specific molecular sites.
HRMS Isotopic Abundance Precise measurement of the ratio of d4 to d0 and other isotopic species. rsc.org

Method Validation Parameters for Research-Oriented Bioanalytical Assays Utilizing rac-Dobutamine-d4 as an Internal Standard

For a bioanalytical method to be considered reliable for research, it must undergo a thorough validation process. labmanager.comnih.gov When using rac-Dobutamine-d4 as an internal standard (IS) for quantifying dobutamine, the validation demonstrates that the assay is suitable for its intended purpose. europa.eu Key validation parameters, often based on regulatory guidelines from agencies like the FDA and EMA, include selectivity, accuracy, precision, linearity, and stability. nih.goveuropa.eu

Selectivity and Specificity: The method must demonstrate the ability to accurately measure dobutamine without interference from other components in the biological matrix, such as metabolites or endogenous compounds. nih.govjapsonline.com This is typically assessed by analyzing at least six different sources of blank matrix. nih.gov

Linearity and Range: The assay must show a linear relationship between the instrument response and the concentration of the analyte over a specified range. labmanager.com A calibration curve is generated, and the coefficient of determination (r²) should typically be >0.99. nih.govnih.gov The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). who.int

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the repeatability of the results. labmanager.com These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high). who.int For research assays, the accuracy (as percent bias) and precision (as coefficient of variation, CV%) are generally expected to be within ±15%, and within ±20% at the LLOQ. japsonline.comresearchgate.net

Matrix Effect: This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte and internal standard, which could affect accuracy. nih.gov The use of a stable isotope-labeled internal standard like rac-Dobutamine-d4 is highly effective at mitigating matrix effects because it behaves almost identically to the analyte during ionization. nih.gov

Stability: The stability of dobutamine in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. japsonline.com The stability of stock solutions of both dobutamine and the rac-Dobutamine-d4 internal standard must also be confirmed. europa.eu

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS in blank samples. nih.gov
Linearity (r²) ≥ 0.99 nih.gov
Accuracy (Bias) Within ±15% of nominal value (±20% at LLOQ). japsonline.comresearchgate.net
Precision (CV%) ≤ 15% (≤ 20% at LLOQ). japsonline.comresearchgate.net
Matrix Factor CV% of the IS-normalized matrix factor should be ≤ 15%. nih.gov

| Stability | Analyte concentration should be within ±15% of the nominal concentration. japsonline.com |

Investigative Applications of Rac Dobutamine D4 Hydrochloride in Mechanistic Pharmacological and Metabolic Research

Elucidation of In Vitro Metabolic Pathways and Identification of Deuterated Metabolites in Subcellular Fractions (e.g., microsomes, hepatocytes)

The use of rac-Dobutamine-d4 Hydrochloride is instrumental in delineating the in vitro metabolic pathways of dobutamine (B195870). In subcellular fractions such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism, this deuterated analog acts as a tracer. medchemexpress.comfrontiersin.org The primary metabolic routes for dobutamine involve catechol-O-methylation and conjugation. nih.govderangedphysiology.com

When rac-Dobutamine-d4 Hydrochloride is incubated with these subcellular fractions, researchers can accurately track the formation of deuterated metabolites. The key enzyme involved in the methylation of dobutamine is Catechol-O-methyltransferase (COMT). derangedphysiology.com The major metabolites identified in human urine are conjugates of dobutamine and 3-O-methyl dobutamine. nih.govdrugbank.com The substitution with deuterium (B1214612) in the d4 analog allows for the precise identification and quantification of these metabolites using mass spectrometry, as the deuterated metabolites will have a distinct mass-to-charge ratio compared to their endogenous or non-labeled counterparts.

This approach enables a detailed characterization of the enzymes involved and the kinetics of their formation. For instance, studies can differentiate between the products of COMT and other potential metabolic pathways. The stability of the carbon-deuterium bond can sometimes lead to altered metabolic rates compared to the non-deuterated compound, providing insights into the kinetic isotope effect and the rate-limiting steps of dobutamine's metabolism. researchgate.net

Table 1: In Vitro Metabolic Profile of rac-Dobutamine-d4 Hydrochloride

Parameter Finding Reference
Primary Metabolic Pathways Catechol-O-methylation, Glucuronide conjugation nih.govderangedphysiology.com
Key Metabolizing Enzyme Catechol-O-methyltransferase (COMT) derangedphysiology.com
Major Identified Metabolites Conjugates of dobutamine, 3-O-methyl dobutamine nih.govdrugbank.com

| Subcellular Fractions Used | Liver microsomes, Hepatocytes | derangedphysiology.com |

Non-Clinical Pharmacokinetic Study Designs Employing rac-Dobutamine-d4 as a Tracer in Animal Models (e.g., ADME investigations in rodents, canines)

In non-clinical settings, rac-Dobutamine-d4 Hydrochloride is an invaluable tracer for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies in various animal models, including rodents and canines. medchemexpress.com These studies are fundamental to understanding the in vivo behavior of a drug. The use of a stable isotope-labeled version allows for the simultaneous administration of the labeled and unlabeled drug, a technique known as a "cassette" or "cocktail" study, which can reduce variability and the number of animals required.

Following administration of rac-Dobutamine-d4 Hydrochloride, blood, urine, feces, and various tissues can be collected at different time points. frontiersin.org Analysis of these samples by liquid chromatography-mass spectrometry (LC-MS) allows for the differentiation and quantification of the deuterated parent drug and its metabolites from the non-deuterated forms. This provides a comprehensive picture of the drug's pharmacokinetic profile, including its rate of absorption, volume of distribution, clearance, and routes of excretion.

For example, studies in canines have been used to evaluate the myocardial uptake of tracers during dobutamine-induced increases in myocardial blood flow. nih.gov While this study did not use deuterated dobutamine, it highlights the use of tracers in canine models to understand dobutamine's effects. The short plasma half-life of dobutamine, approximately 2 minutes in humans, necessitates rapid and sensitive analytical methods, for which stable isotope tracers are ideally suited. nih.govnih.gov

Table 2: Key Pharmacokinetic Parameters Investigated Using rac-Dobutamine-d4 in Animal Models

Pharmacokinetic Parameter Method of Investigation Animal Model Examples Reference
Absorption Quantification of deuterated drug in plasma over time post-administration Rodents, Canines medchemexpress.com
Distribution Measurement of deuterated drug and metabolites in various tissues Rodents, Canines medchemexpress.comfrontiersin.org
Metabolism Identification and quantification of deuterated metabolites in plasma, urine, and feces Rodents, Canines nih.govderangedphysiology.comdrugbank.com

| Excretion | Determination of the routes and rates of elimination of deuterated compounds | Rodents, Canines | nih.govdrugbank.com |

Receptor-Ligand Interaction Dynamics and Signal Transduction Pathway Probing with Isotopically Labeled Ligands

The use of isotopically labeled ligands like rac-Dobutamine-d4 Hydrochloride is crucial for investigating receptor-ligand interaction dynamics and probing signal transduction pathways. medchemexpress.com Dobutamine is known to interact with various adrenergic receptors, primarily acting as a selective β1-adrenergic receptor agonist, with weaker activity at α1 and β2 receptors. drugbank.comnih.gov

Radioligand binding assays, a common technique in pharmacology, can be enhanced by the use of stable isotope-labeled ligands. In these assays, rac-Dobutamine-d4 Hydrochloride can be used as a competitor against a radiolabeled ligand to determine its binding affinity (Ki) for different receptor subtypes. nih.gov While the original studies used radiolabeled ligands, the principle extends to stable isotope-labeled compounds, which can be detected by mass spectrometry.

Furthermore, the binding of dobutamine to β1-adrenergic receptors activates a stimulatory G-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). youtube.com By using rac-Dobutamine-d4 Hydrochloride, researchers can stimulate these pathways and then use techniques like mass spectrometry-based proteomics or metabolomics to trace the downstream effects of receptor activation, providing a more detailed understanding of the signal transduction cascade.

Table 3: Receptor Binding Affinities of Dobutamine

Receptor Subtype Binding Affinity (KD) Tissue/Model System Reference
β1-Adrenergic Receptor 2.5 µM Rat Heart nih.govnih.gov
β2-Adrenergic Receptor 25.4 µM Rat Lung nih.govnih.gov
α1-Adrenergic Receptor 0.09 µM Rat Heart nih.govnih.gov

| α2-Adrenergic Receptor | 9.3 µM | Human Platelet | nih.govnih.gov |

Application in Drug-Drug Interaction Studies Using Isotopic Tracers in Preclinical Systems

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical drug development. rac-Dobutamine-d4 Hydrochloride can be a valuable tool in these investigations. By co-administering a new chemical entity with rac-Dobutamine-d4 Hydrochloride in a preclinical system, such as isolated liver microsomes or in live animal models, researchers can assess the impact of the new drug on the metabolism of dobutamine.

For instance, if the new drug is an inhibitor of COMT, the enzyme responsible for dobutamine's metabolism, its co-administration would be expected to decrease the formation of deuterated 3-O-methyl dobutamine and increase the plasma concentration of the deuterated parent drug. nih.govderangedphysiology.com The use of the stable isotope label allows for the unambiguous detection and quantification of the dobutamine and its metabolites, even in the complex biological matrix containing the co-administered drug.

This approach can provide early insights into potential DDIs, helping to guide further clinical development. For example, combining dobutamine with COMT inhibitors like entacapone (B1671355) may lead to an increased heart rate and arrhythmias. nih.gov The use of isotopic tracers allows for a sensitive and specific method to study such interactions at a preclinical level.

Table 4: Potential Drug-Drug Interactions with Dobutamine Investigated Using Isotopic Tracers

Interacting Drug Class Mechanism of Interaction Potential Outcome Reference
COMT Inhibitors (e.g., Entacapone) Inhibition of dobutamine metabolism Increased heart rate, arrhythmias nih.gov
Monoamine Oxidase Inhibitors (MAOIs) Dobutamine is not metabolized by MAO No significant interaction expected via this pathway derangedphysiology.com
Beta-blockers Antagonism at β-adrenergic receptors Decreased therapeutic efficacy of dobutamine drugbank.com

| Certain Anesthetics | Potential for synergistic or antagonistic effects on cardiovascular parameters | Altered hemodynamic response | capes.gov.br |

Chemical Stability, Degradation Pathways, and Impurity Formation Research for Rac Dobutamine D4 Hydrochloride

Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic) for Identifying Degradation Products under Controlled Conditions

Forced degradation, or stress testing, is a critical process in pharmaceutical research that exposes a drug substance to conditions more severe than accelerated stability testing. nih.gov This helps to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule. nih.gov Studies on dobutamine (B195870) hydrochloride, the non-deuterated analogue of rac-Dobutamine-d4 Hydrochloride, have utilized various stress conditions to investigate its stability profile.

Hydrolytic Degradation: The stability of dobutamine is significantly influenced by pH.

Acidic Conditions: Dobutamine demonstrates considerable stability in acidic environments. Studies involving exposure to hydrochloric acid (0.1 M, 1 M, and 2 M HCl) at 60°C for 72 hours showed no significant degradation. bmj.combmj.com Another study confirmed sensitivity to acidic conditions (HCl 37%) at 80°C, leading to the formation of one specific degradation product. nih.gov

Alkaline Conditions: In contrast, dobutamine is highly susceptible to degradation under alkaline conditions. bmj.com Exposure to sodium hydroxide (B78521) (NaOH) solutions (0.1 M to 5 M) results in rapid breakdown, characterized by the formation of a red/brown product. bmj.combmj.com This degradation is thought to proceed through complex chemical pathways, ultimately forming brown-colored polymers. reading.ac.uk One study identified two degradation products under basic conditions (NaOH 0.05 M). nih.gov

Neutral Conditions: Under neutral pH (phosphate buffer, pH 7) at 60°C for 72 hours, decomposition was also observed. bmj.comreading.ac.uk

Oxidative Degradation: Dobutamine's catechol structure makes it susceptible to oxidation.

Exposure to 30% hydrogen peroxide (H₂O₂) at 60°C for 72 hours was used to study oxidative stress, though one study noted stability in peroxide solution at neutral pH for 7 days. bmj.combmj.comreading.ac.uk

The oxidation mechanism is believed to be a free radical-mediated process that leads to the formation of dark-colored polymers. nih.govresearchgate.net The initial step involves oxidation to a semiquinone free radical, which can then be further oxidized to its corresponding quinone form. researchgate.net This quinone can then undergo cyclization and further reactions, especially in neutral media, to form melanin-like polymers. researchgate.net

Photolytic Degradation: Dobutamine is sensitive to light.

Exposure to light contributes significantly to the degradation of dobutamine, leading to discoloration and the appearance of additional peaks in high-performance liquid chromatography (HPLC) chromatograms. bmj.combmj.comreading.ac.uk

The mechanism may involve the formation of free radical intermediates, similar to the pathway suggested for alkaline degradation. reading.ac.uk Photodegradation can occur through non-oxidative pathways like isomerization and cyclization or oxidative pathways involving singlet or triplet oxygen. researchgate.net

The table below summarizes the conditions used in forced degradation studies of dobutamine.

Stress ConditionReagent/MethodConditionsObservation
Acid Hydrolysis 0.1, 1, and 2 M HCl60°C for 72 hoursNo significant degradation. bmj.combmj.com
37% HCl80°C for 6-7 daysOne degradation product formed. nih.gov
Alkaline Hydrolysis 0.1 and 1 M NaOH60°C for 12 hoursHighly susceptible; formation of red/brown product. bmj.combmj.com
0.05 M NaOHAmbient temperature for 30 minTwo degradation products formed. nih.gov
Oxidation 30% H₂O₂60°C for 72 hoursStudied as an oxidative stressor. bmj.combmj.com
30% H₂O₂60°C for 1 dayDegradation observed. nih.gov
Photodegradation Exposure to lightRoom temperatureSignificant degradation compared to samples protected from light. bmj.com
Thermal Degradation Heat80°C for 14 daysColoring observed, but degradation products were not detected by the specific HPLC-UV method used. nih.gov

Mechanistic Elucidation of Degradation Reactions and Kinetics Relevant to Chemical Stability

Understanding the mechanisms and kinetics of degradation is fundamental to predicting and improving the chemical stability of rac-Dobutamine-d4 Hydrochloride. As a catecholamine, its degradation is primarily driven by the oxidation of its catechol moiety.

The electrochemical oxidation of dobutamine involves a sequential process. It first undergoes a one-electron, one-proton reaction to form a semiquinone free radical. researchgate.net This intermediate is then further oxidized to a corresponding quinone. researchgate.net The stability of this quinone is pH-dependent; it can be reduced back to dobutamine or undergo a cyclization reaction to form a new compound. researchgate.net The rate of this cyclization increases with pH, and in neutral solutions, the oxidized product of this cyclization can readily convert to insoluble, melanin-like polymers, which explains the observed discoloration. researchgate.net

Kinetic studies have shown that the degradation of dobutamine in solution follows first-order reaction kinetics. bmj.combmj.com This was demonstrated by the linearity of plots of the logarithm of the remaining drug concentration versus time. bmj.combmj.com An Arrhenius plot, which correlates the degradation rate constant with temperature, confirmed the first-order kinetics and allows for the prediction of the drug's shelf life at various temperatures when protected from light. bmj.combmj.com

The degradation rate is highly dependent on storage conditions:

Temperature: Higher temperatures accelerate degradation. A study predicted a T₉₅% (time for 5% degradation) of 44.6 days at 40°C, compared to 111.4 days at 4°C for solutions protected from light. bmj.combmj.com

Light: Exposure to light significantly accelerates degradation. bmj.combmj.com

pH: As noted, alkaline conditions promote rapid degradation, while acidic conditions are more favorable for stability. bmj.com

Characterization and Quantitation of Process-Related and Degradation Impurities in Research Samples

The quality and safety of a pharmaceutical substance are intrinsically linked to the control of impurities. For rac-Dobutamine-d4 Hydrochloride, impurities can arise from the synthesis process (process-related impurities) or from degradation over time (degradation products). daicelpharmastandards.com

Process-Related Impurities: These impurities can originate from starting materials, reagents, or intermediates used in the synthesis of dobutamine. Common impurities that are monitored include:

Dopamine (B1211576) Hydrochloride (Dobutamine - Impurity A): A potential precursor or related substance. pharmaffiliates.comresearchgate.net

4-(4-Hydroxyphenyl)butan-2-one (Dobutamine - Impurity B): Another key starting material or intermediate in the synthesis. pharmaffiliates.comresearchgate.net

Dobutamine (R) and (S) Isomers: As dobutamine is a racemic mixture, the individual stereoisomers are also considered impurities if their ratio deviates from the specification. daicelpharmastandards.com

Degradation Impurities: Forced degradation studies lead to the formation of various products, although their specific structures are not always fully elucidated in all studies.

Under basic conditions, two degradation products were observed with retention times of 2.7 and 2.9 minutes (in D5W) in one HPLC study. nih.gov

Under acidic stress, a single degradation product was observed at a retention time of 6.3 minutes (in D5W). nih.gov

Oxidation leads to the formation of quinones and subsequently, complex polymeric material often referred to as melanins, which cause a pink-to-brown discoloration. researchgate.netgoogle.com

A specific impurity, N-Nitroso Dobutamine, is also a potential concern. axios-research.com

The following table lists some known impurities and degradation products related to dobutamine.

Impurity NameCAS NumberMolecular FormulaType
Dopamine Hydrochloride (Impurity A)62-31-7C₈H₁₂ClNO₂Process-Related pharmaffiliates.com
4-(4-Hydroxyphenyl)butan-2-one (Impurity B)5471-51-2C₁₀H₁₂O₂Process-Related pharmaffiliates.com
Dobutamine - Impurity C (Hydrochloride Salt)51062-14-7C₂₁H₃₀ClNO₃Process-Related pharmaffiliates.com
4-(2-((4-(4-Methoxyphenyl)butan-2-yl)amino)ethyl)benzene-1,2-diol Hydrochloride82473-36-7C₁₉H₂₆ClNO₃Process-Related pharmaffiliates.com
N-Nitroso DobutamineN/AC₁₈H₂₂N₂O₄Potential Degradation axios-research.com

Development of Stability-Indicating Analytical Methods for Research Material Characterization

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of a SIAM is its ability to separate the API from its impurities and degradation products. nih.gov

For rac-Dobutamine-d4 Hydrochloride and its non-deuterated analogue, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for developing such methods. bmj.comderpharmachemica.comnih.gov

Method Specificity: The specificity of these HPLC methods is established through forced degradation studies. The method must be able to resolve the main dobutamine peak from all peaks corresponding to degradation products generated under hydrolytic, oxidative, and photolytic stress. bmj.combmj.com It must also separate dobutamine from known process-related impurities like dopamine and 4-(4-hydroxyphenyl)butan-2-one. researchgate.net

Typical Chromatographic Conditions: Several validated HPLC methods have been described. A common setup includes:

Column: A C18 column (e.g., Hypersil, Symmetry) is frequently used. bmj.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate), acetonitrile, and methanol (B129727) is common. bmj.comderpharmachemica.com The pH of the mobile phase is often controlled (e.g., pH 4.0 or 2.5) to ensure good peak shape and separation. bmj.comunoesc.edu.br Additives like triethylamine (B128534) may be used to improve peak symmetry. bmj.combmj.com

Detection: UV detection is typically employed, with a wavelength of 280 nm or 230 nm being common. bmj.combmj.comnih.gov

The validation of these methods includes assessing parameters such as linearity, range, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). bmj.comnih.govunoesc.edu.brresearchgate.net For example, one validated method demonstrated linearity over a concentration range of 0.25–1.50 mg/ml with a correlation coefficient (R²) of 0.9999, and calculated LOD and LOQ of 0.20 and 0.94 µg/ml, respectively. bmj.comreading.ac.uk

The table below outlines parameters from a developed stability-indicating HPLC method for dobutamine.

ParameterDetails
Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) bmj.combmj.com
Column Hypersil C18 bmj.com
Mobile Phase 0.05 M KH₂PO₄ : Acetonitrile : Methanol (82:12:6 v/v/v) + 0.3% Triethylamine, pH 4.0 bmj.combmj.com
Detection UV at 280 nm bmj.combmj.com
Retention Time ~7 minutes bmj.comreading.ac.uk
Linearity (R²) 0.9999 bmj.comreading.ac.uk
Limit of Detection (LOD) 0.20 µg/ml bmj.comreading.ac.uk
Limit of Quantitation (LOQ) 0.94 µg/ml bmj.comreading.ac.uk

These validated methods are essential for the quality control of research samples, ensuring that the material is stable and pure enough for its intended use, such as in pharmacokinetic studies where rac-Dobutamine-d4 Hydrochloride serves as a reliable internal standard. nih.gov

Future Research Directions and Methodological Innovations with Deuterated Dobutamine Analogs

Advancements in Microscale and High-Throughput Analytical Techniques for Isotopic Tracers

The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based techniques. texilajournal.comnih.gov rac-Dobutamine-d4 Hydrochloride serves as an ideal internal standard for the quantification of dobutamine (B195870) due to its near-identical chemical and physical properties, yet distinct mass. scispace.commdpi.com This distinction is crucial for correcting variations during sample preparation and ionization, a phenomenon known as the matrix effect. myadlm.org

Future advancements will likely focus on coupling the precision of these isotopic tracers with increasingly sensitive and high-throughput analytical platforms. Methodologies such as online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have already been automated for the analysis of catecholamines, significantly reducing sample processing time and improving reproducibility. researchgate.net The integration of rac-Dobutamine-d4 Hydrochloride into these automated workflows ensures high accuracy and specificity for pharmacokinetic studies. texilajournal.comresearchgate.net

Microscale techniques, requiring smaller sample volumes, are particularly beneficial in research involving precious biological samples. The high sensitivity of modern mass spectrometers allows for the detection of low concentrations of analytes, making the use of deuterated standards like Dobutamine-d4 essential for reliable quantification in these micro-volume assays. researchgate.netpsu.edu

Table 1: Analytical Techniques and the Role of Deuterated Standards

Analytical TechniqueAdvantage of Using rac-Dobutamine-d4 HydrochlorideResearch Implication
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Co-elutes with the non-labeled analyte, compensating for matrix effects and improving quantification accuracy. texilajournal.commyadlm.orgGold standard for pharmacokinetic studies, enabling precise measurement in complex biological matrices like plasma and urine. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Provides a distinct mass-to-charge (m/z) ratio for clear differentiation from the endogenous analyte. oup.comUsed in metabolomic studies and for the determination of catecholamines and their metabolites. oup.com
Online Solid-Phase Extraction (SPE)-LC-MS/MS Enables automated, high-throughput analysis with high recovery and minimal ion suppression. researchgate.netIncreases efficiency in clinical and preclinical trials, allowing for faster data turnaround from large sample sets.
Microscale Assays The high sensitivity afforded by MS/MS allows for accurate measurement even with very small sample volumes.Facilitates research in models where sample availability is limited, such as in studies involving small animals or specific cell populations.

Integration of Deuterated Analogs in Proteomics and Metabolomics Research for Systems Biology Insights

Stable isotope labeling is a transformative approach in metabolomics for tracing the dynamics of metabolic pathways and identifying novel metabolites. tandfonline.comnih.govnih.gov By introducing a labeled compound like rac-Dobutamine-d4 Hydrochloride into a biological system, researchers can track its metabolic fate with high precision. This methodology, often referred to as stable isotope-resolved metabolomics (SIRM), provides a global overview of the cellular fate of precursor metabolites. acs.org

The integration of deuterated analogs allows for the clear differentiation between metabolites synthesized by the cell (endogenous) and those originating from the administered compound. tandfonline.com This capability is fundamental to understanding how dobutamine influences cellular metabolism on a systems level. For instance, by tracking the d4-label, researchers could uncover previously unknown metabolic pathways or quantify the flux through central carbon metabolism, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle following adrenergic stimulation. nih.govnih.gov

In proteomics, stable isotope labeling techniques are used for quantitative analysis of protein expression. While not a direct application for a deuterated drug itself, the metabolic insights gained from rac-Dobutamine-d4 Hydrochloride studies can be correlated with proteomic data to build comprehensive systems biology models. Understanding the metabolic state induced by dobutamine can help interpret changes in the expression of metabolic enzymes and regulatory proteins, providing a more holistic view of the drug's mechanism of action.

Table 2: Applications of Deuterated Analogs in Systems Biology

Research AreaApplication of rac-Dobutamine-d4 HydrochloridePotential Insights
Metabolomics Acts as a tracer to map the biotransformation and metabolic fate of dobutamine. tandfonline.comIdentification of novel metabolites, elucidation of metabolic pathways affected by dobutamine, and differentiation from endogenous catecholamine metabolism. nih.govacs.org
Metabolic Flux Analysis Quantifies the rate at which dobutamine-derived metabolites are produced and consumed within various pathways. nih.govProvides a dynamic understanding of how dobutamine modulates cellular energy and biosynthetic pathways. nih.gov
Proteomics (Integrated Analysis) Metabolic data from tracer studies can be correlated with changes in protein expression.Links drug-induced metabolic shifts with the regulation of key enzymes and signaling proteins, offering a multi-omics view of drug action.
Metabolite Identification Assists in the structural elucidation and confirmation of metabolites in complex samples through unique isotopic signatures. nih.govSimplifies the identification of drug-derived compounds in untargeted metabolomics studies. tandfonline.com

Computational Chemistry and Molecular Modeling Approaches for Predicting Metabolic Fate and Interactions

Computational, or in silico, methods are becoming indispensable tools in drug discovery for predicting a drug's metabolic fate early in the development process. oup.comnews-medical.net These models can be broadly classified into ligand-based and structure-based approaches and are frequently used to predict interactions with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) family. nih.govnih.gov

For rac-Dobutamine-d4 Hydrochloride, computational models can be employed to predict how deuteration might influence its metabolic stability. The substitution of hydrogen with deuterium (B1214612) can alter the strength of C-H bonds, potentially slowing the rate of metabolic reactions that involve the cleavage of these bonds (a phenomenon known as the kinetic isotope effect). Molecular modeling can simulate the docking of both dobutamine and its d4-analog into the active sites of CYP enzymes, providing insights into potential differences in binding affinity and orientation that could affect metabolism. nih.gov

Advanced machine learning algorithms and sequence-to-sequence models are now being developed to provide more comprehensive and accurate predictions of drug metabolism without being limited to predefined rules. oup.com Applying these tools to rac-Dobutamine-d4 could help prioritize experimental resources by forecasting its primary metabolites and predicting potential drug-drug interactions mediated by metabolic enzymes. mdpi.com

Table 3: In Silico Tools for Metabolic Prediction

Modeling ApproachPredictive CapabilityRelevance for rac-Dobutamine-d4 Hydrochloride
Ligand-Based Methods Predicts metabolic properties based on the structural features of the molecule. nih.govCan estimate the likelihood of metabolism at specific sites on the dobutamine molecule and predict how deuteration might alter this.
Structure-Based Methods (e.g., Docking) Simulates the interaction of the drug with the 3D structure of a metabolic enzyme (e.g., CYP450). nih.govHelps visualize binding modes and predict whether the d4-label influences the orientation and susceptibility to enzymatic action.
Machine Learning / AI Models Utilizes large datasets to learn complex structure-metabolism relationships and predict metabolites. oup.commdpi.comOffers a high-throughput method to generate a comprehensive profile of likely metabolites for both dobutamine and its deuterated analog.
Physiologically Based Pharmacokinetic (PBPK) Modeling Integrates in vitro data and in silico predictions to simulate drug disposition in the whole body. mdpi.comCan model how potential changes in metabolic rate due to deuteration might affect the overall pharmacokinetic profile of dobutamine.

Exploration of rac-Dobutamine-d4 Hydrochloride in Novel Research Models and Therapeutic Modality Investigations (e.g., organoids, microfluidic systems)

The limitations of traditional 2D cell cultures and animal models have spurred the development of advanced in vitro systems that better recapitulate human physiology. corning.com Three-dimensional (3D) cell culture models, such as organoids and organs-on-chips (microfluidic systems), offer a more physiologically relevant microenvironment for studying drug disposition, efficacy, and safety. nih.govnih.govresearchgate.net

These models, particularly patient-derived organoids, hold immense promise for personalized medicine. corning.com For instance, cardiac organoids can be used to study the effects of dobutamine on human heart tissue in a dish, mimicking some of the biochemical and pharmacological responses of the native organ. frontiersin.org The use of rac-Dobutamine-d4 Hydrochloride in these systems would allow for precise tracing of its metabolism and cellular effects within these complex, multi-cellular structures. This could reveal how genetic differences between patients influence dobutamine metabolism and response.

Microfluidic "organ-on-a-chip" systems can model the interaction between different organs, such as liver and heart, to study systemic drug effects. nih.govresearchgate.net Introducing rac-Dobutamine-d4 Hydrochloride into a liver-chip model could provide detailed information on its hepatic metabolism, while a connected heart-chip could simultaneously measure the functional response to the parent drug and its metabolites. This integrated approach provides a dynamic and more accurate prediction of a drug's pharmacokinetic and pharmacodynamic profile than is possible with simpler models. nih.gov

Table 4: Applications of Deuterated Tracers in Novel Research Models

Model TypeKey FeaturesPotential Use of rac-Dobutamine-d4 Hydrochloride
Spheroids Self-assembled 3D aggregates of one or more cell types, mimicking micro-tumors or tissue micro-regions. frontiersin.orgTo study drug penetration and metabolism within a 3D cellular context, assessing how the tracer is processed differently from the outer to the inner cell layers.
Organoids (e.g., Cardiac, Liver) Stem cell-derived, self-organizing structures that replicate aspects of organ architecture and function. corning.comnih.govTo investigate drug metabolism and response in a patient-specific manner; to trace metabolic fate in a more physiologically relevant human tissue model.
Organs-on-Chips (Microfluidic Systems) Micro-engineered devices that culture cells in a continuously perfused system, simulating organ-level functions and interactions. nih.govresearchgate.netTo model multi-organ metabolism and pharmacokinetics, for example, by studying hepatic metabolism and subsequent cardiac effects in an interconnected system.
3D Bioprinted Tissues Precisely patterned arrangements of cells and biomaterials to create tissue-like structures. nih.govTo evaluate how the specific spatial organization of cells within a tissue construct influences the metabolism and distribution of the deuterated tracer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.